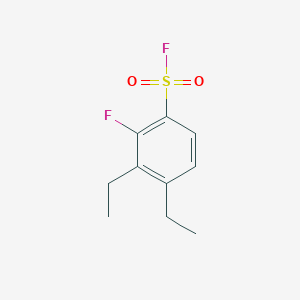![molecular formula C12H16O4S B14403565 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one CAS No. 88356-99-4](/img/structure/B14403565.png)
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propane chain with a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one typically involves the sulfonation of a phenyl ring followed by the attachment of a hydroxypropane chain. One common method involves the reaction of 4-bromophenylpropan-2-one with sodium sulfonate under basic conditions to introduce the sulfonyl group. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 1-[4-(3-Oxopropane-1-sulfonyl)phenyl]propan-2-one.
Reduction: Formation of 1-[4-(3-Hydroxypropane-1-sulfanyl)phenyl]propan-2-one.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The hydroxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Phenyl-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
- 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
- 1-((4-Chloro-phenyl)-hydrazono)-1-(toluene-4-sulfonyl)-propan-2-one
Uniqueness
1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one is unique due to the presence of both a hydroxy group and a sulfonyl group on the same molecule. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
88356-99-4 |
|---|---|
Fórmula molecular |
C12H16O4S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
1-[4-(3-hydroxypropylsulfonyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O4S/c1-10(14)9-11-3-5-12(6-4-11)17(15,16)8-2-7-13/h3-6,13H,2,7-9H2,1H3 |
Clave InChI |
NKHVJUPWEORVRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


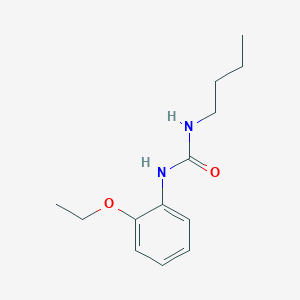
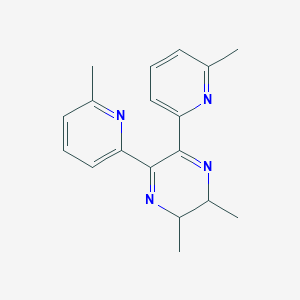
![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
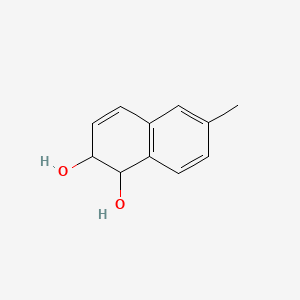
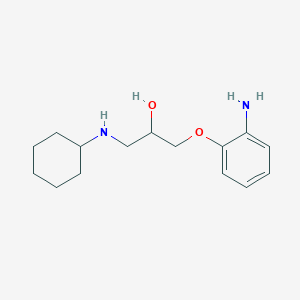


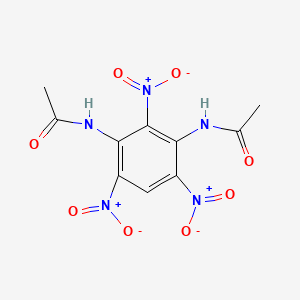

![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![N,N-Dibutyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14403564.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
